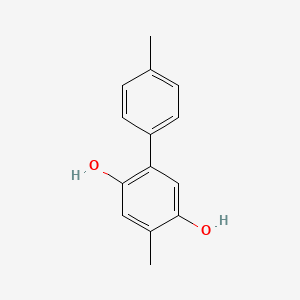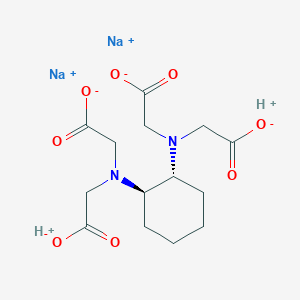
CDTA DISODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- is a chemical compound known for its chelating properties. It is a derivative of cyclohexane-1,2-diamine and is used in various applications due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- typically involves the reaction of cyclohexane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Pb(II), Fe(III), and Bi(III).
Oxidation and Reduction: Can participate in redox reactions, particularly with metal ions.
Substitution: Reacts with other ligands to form substituted complexes.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., nitrates, chlorides) and oxidizing or reducing agents. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions are metal-chelate complexes, which have various applications in analytical chemistry and industrial processes .
Scientific Research Applications
Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in the preparation of metal-chelate complexes and lanthanide shift reagents.
Biology: Employed in the separation and determination of metal ions in biological samples.
Medicine: Investigated for its potential use in metal detoxification therapies.
Industry: Utilized in various industrial processes, including water treatment and metal recovery.
Mechanism of Action
The mechanism of action of disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- involves the formation of stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a chelate ring that stabilizes the metal ion and prevents it from participating in unwanted reactions . This chelation process is crucial in applications such as metal detoxification and analytical chemistry .
Comparison with Similar Compounds
Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- is unique due to its specific structure and chelating properties. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but different structural properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a simpler structure and different chelation properties.
Iminodiacetic acid (IDA): Used in similar applications but with different binding affinities and selectivities.
These compounds differ in their chelation strength, selectivity for metal ions, and stability of the formed complexes, making disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- a valuable compound in specific applications .
Properties
CAS No. |
57137-35-6 |
|---|---|
Molecular Formula |
C14H20N2Na2O8 |
Molecular Weight |
390.30 g/mol |
IUPAC Name |
disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1 |
InChI Key |
TVTLKUMLAQUFAS-HSTMFJOWSA-L |
SMILES |
[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




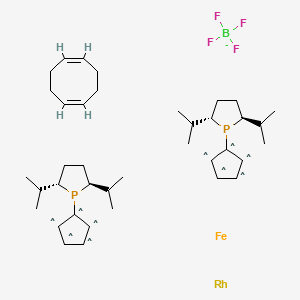
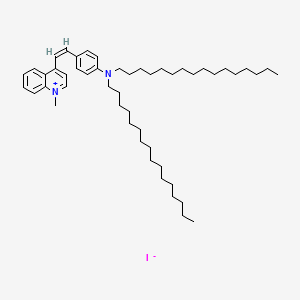
![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)
![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B1494878.png)
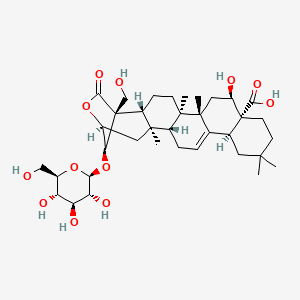
![[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1494881.png)

![5,11-Bis(phenylsulfonyl)dibenzo[a,e][8]annulene](/img/structure/B1494885.png)
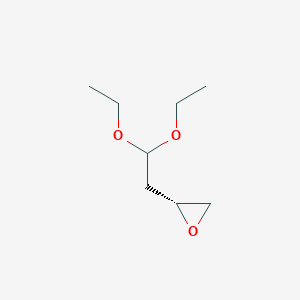
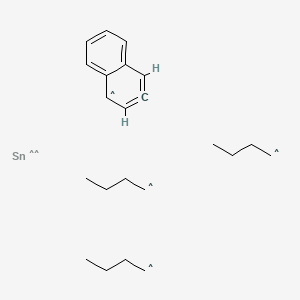
![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)
